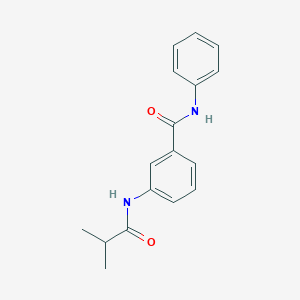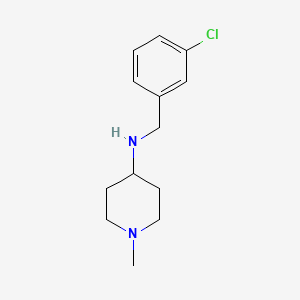
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine, also known as DMNPY, is a chemical compound that has been extensively researched for its potential applications in the field of medicine.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to inhibit the activity of the enzyme AKT, which is involved in cancer cell survival and proliferation. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its chemical and physical properties. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on normal cells and tissues are not well characterized, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its effects on cancer cells and inflammation. Another area of research could focus on optimizing its pharmacological properties, such as its bioavailability and toxicity. Finally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine could be tested in preclinical and clinical trials as a potential therapeutic agent for cancer and inflammatory diseases.
合成方法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine can be synthesized through a multi-step process involving the reaction of 4-methyl-6-chloro-2-(4-nitrophenoxy)pyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine in high yield and purity.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been extensively researched for its potential applications in the field of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10-9-15(24-14-6-4-13(5-7-14)21(22)23)18-16(17-10)20-12(3)8-11(2)19-20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDPVWWBHHYMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)






![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)